7H-Thiopyrano(3,2-f)benzofuran-7-one

Description

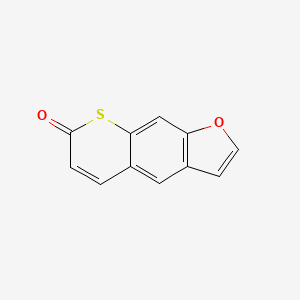

Structure

2D Structure

3D Structure

Properties

CAS No. |

144190-39-6 |

|---|---|

Molecular Formula |

C11H6O2S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

thiopyrano[3,2-f][1]benzofuran-7-one |

InChI |

InChI=1S/C11H6O2S/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H |

InChI Key |

VVYPNYLFCHJMMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)SC2=CC3=C(C=CO3)C=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7h Thiopyrano 3,2 F Benzofuran 7 One and Its Analogues

De Novo Synthetic Routes to the 7H-Thiopyrano(3,2-f)benzofuran-7-one Core

The construction of the tricyclic this compound framework can be approached through either linear or convergent strategies, each with its own set of advantages and challenges.

Multi-Step Linear Syntheses

Linear synthetic routes typically involve the sequential construction of the heterocyclic rings, starting from a simple precursor. In the context of this compound, a plausible linear approach would commence with the formation of a substituted benzofuran (B130515), followed by the annulation of the thiopyranone ring.

Convergent Synthetic Strategies

A potential convergent strategy for this compound could involve the synthesis of a suitably functionalized benzofuran fragment and a separate sulfur-containing fragment. For example, a 6-halobenzofuran derivative could be prepared, and a separate fragment containing a thiocarboxylic acid or a related sulfur nucleophile could be synthesized. A transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could then be employed to join the two fragments. Subsequent intramolecular cyclization would then afford the target tricyclic system. This approach allows for the late-stage introduction of diversity by modifying either of the key fragments.

Formation of the Benzofuran Moiety

The benzofuran ring is a common scaffold in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. These methods can be adapted for the synthesis of precursors to this compound.

Transition-Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper, Rhodium Catalysis)

Transition-metal catalysis has emerged as a powerful tool for the construction of benzofurans. researchgate.net Palladium-catalyzed reactions, in particular, have been widely employed. For instance, the intramolecular cyclization of o-alkynylphenols, often generated in situ via Sonogashira coupling of o-iodophenols with terminal alkynes, is a common strategy. researchgate.net Copper and rhodium catalysts have also been utilized in similar transformations. researchgate.netresearchgate.net

| Catalyst | Reactants | Conditions | Product | Reference |

| Pd(PPh₃)₂Cl₂/CuI | o-Iodophenol, Terminal alkyne | Base (e.g., Et₃N) | 2-Substituted benzofuran | researchgate.net |

| Rhodium complex | m-Salicylic acid derivative, Vinyl carbonate | Tetrachloroethane | Substituted benzofuran | researchgate.net |

| Copper bromide | Salicylaldehyde, Amine, Calcium carbide | Na₂CO₃, DMSO/H₂O | Amino-substituted benzofuran | researchgate.net |

This table presents examples of transition-metal-catalyzed reactions for the synthesis of the benzofuran moiety.

Oxidative Annulation and Radical Cyclization Approaches

Oxidative annulation reactions provide an alternative route to benzofurans. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported to afford benzofuran derivatives. rsc.org This method involves the electrophilic carbocupration of the phenol (B47542) followed by alkyne insertion and cyclization. rsc.org Radical cyclization pathways have also been explored for benzofuran synthesis. researchgate.netresearchgate.net

This table highlights oxidative annulation and radical cyclization approaches for benzofuran synthesis.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of benzofuran derivatives. For example, a one-pot reaction involving an aldehyde, a secondary amine, and an alkyne, catalyzed by copper iodide nanoparticles, can produce 2,3-disubstituted benzofurans in high yields. nih.gov Another example is a five-component reaction that yields highly substituted tetrazole-benzofuran hybrids. researchgate.net

This table showcases examples of multicomponent reactions for the synthesis of benzofuran derivatives.

Formation of the Thiopyranone Moiety

The thiopyranone ring, a sulfur-containing six-membered heterocycle, is a key component of the target molecule. Its synthesis can be achieved through several powerful ring-forming strategies.

Cycloaddition reactions are a cornerstone of synthetic chemistry for constructing cyclic molecules with high efficiency and stereoselectivity. numberanalytics.com For the formation of six-membered rings like thiopyran, the Hetero-Diels-Alder reaction, a [4+2] cycloaddition, is particularly powerful. nih.gov In this reaction, a diene reacts with a heterodienophile, such as a thiocarbonyl compound (e.g., a thioketone), to form the thiopyran ring. nih.govresearchgate.net The thio-Diels-Alder reaction is fundamental to creating a variety of medicinal compounds built upon the thiopyran framework. nih.gov These reactions can be either intermolecular, between two separate molecules, or intramolecular, where the diene and dienophile are part of the same molecule, the latter often being more efficient. nih.govresearchgate.net The mechanism can be a concerted process, where bonds are formed simultaneously through a single transition state, or a stepwise process involving intermediates. nih.gov

Carbonylative annulation involves the incorporation of a carbonyl group (from carbon monoxide) during the ring-formation process. This strategy provides direct access to carbonyl-containing heterocycles like thiochromenones, which are structural isomers of the thiopyranone moiety in the target compound. A rhodium-catalyzed [3 + 2 + 1] carbonylative annulation has been developed for the direct synthesis of thiochromenones from nonactivated aromatic sulfides and terminal alkynes. nih.gov

More recently, a palladium-catalyzed four-component carbonylative synthesis of thiochromenones has been reported. nih.gov This method addresses the challenges of multicomponent reactions by using a reagent capsule to prevent catalyst poisoning and side reactions. nih.gov Such advanced catalytic methods offer an efficient pathway to construct the core structure of thiopyranones from simple, readily available starting materials.

Ring-closing reactions are a broad class of intramolecular reactions that form a cyclic structure from an open-chain precursor. wikipedia.org One common strategy is intramolecular nucleophilic substitution, where a nucleophile on one end of a molecule attacks an electrophilic center on the other end, displacing a leaving group to form the ring. researchgate.net For a thiopyranone ring, this could involve an acyclic precursor with a terminal thiol nucleophile attacking a suitable electrophile to forge the final C-S bond of the heterocycle.

The feasibility and rate of ring closure are influenced by the size of the ring being formed. For six-membered rings, the rate of formation is generally favorable. rsc.org Another powerful modern technique is Ring-Closing Metathesis (RCM), which uses catalysts like the Grubbs' catalyst to form a new double bond within a molecule, effectively closing the ring. youtube.com An acyclic diene precursor containing a sulfur atom could potentially be cyclized via RCM to form a dihydrothiopyran, which could then be oxidized to the target thiopyranone.

Synthesis of Structural Analogues and Heteroanalogues

The synthesis of structural analogues provides valuable insight into structure-activity relationships and can lead to compounds with improved properties. Methodologies developed for isomers and derivatives can often be adapted for the primary target.

The synthesis of fused N,O,S-heteroacenes, which are structurally related to the target molecule, demonstrates a viable pathway for constructing such complex systems. A multi-step synthesis was developed for 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles, which are close analogues. urfu.ru The key steps of this synthetic route are outlined below.

| Step | Starting Material | Transformation | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Benzofuran-3(2H)-one | Vilsmeier-Haack-Arnold reaction | 3-Chlorobenzofuran-2-carbaldehyde | urfu.ru |

| 2 | 3-Chlorobenzofuran-2-carbaldehyde | Three-step sequence: 1) Substitution of Cl with -SCH2CO2Me, 2) Conversion of CHO to CN, 3) Base-promoted cyclization | Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate | urfu.ru |

| 3 | Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate | One-pot Fischer indolization | 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indoles | urfu.ru |

This synthetic sequence demonstrates how a benzofuran precursor can be elaborated to build a fused, sulfur-containing heterocyclic ring. urfu.ru By modifying the starting materials and reagents, this general strategy could be adapted to target the specific this compound framework.

Synthesis of Furo[3,2-g]sid.irbenzopyran-7-one and Thieno[3,2-g]benzofuran-7-one Analogues

The synthesis of furo[3,2-g] sid.irbenzopyran-7-one, also known as psoralen (B192213), and its derivatives has been a subject of considerable interest. These compounds are linear furocoumarins. nih.gov A variety of synthetic strategies have been developed for this class of compounds. For instance, 4-Methoxy-7H-Furo[3,2-g] sid.irbenzopyran-7-one has been synthesized from phloroglucinol (B13840) and ethyl propiolate through a multi-step process involving etherification, iodination, Pechmann condensation, a coupling reaction, hydrolysis, and finally decarboxylation. researchgate.net Another approach involves the synthesis of 3-alkyl- and 3-aryl-7H-furo[3,2-g]-1-benzopyran-7-ones to evaluate their properties. nih.gov The synthesis of the related isomeric systems, such as furo[3,2-c]coumarins, can be achieved regioselectively starting from 4-hydroxycoumarins. The reaction with chloroacetaldehyde (B151913) in the presence of aqueous potassium carbonate yields a 3-hydroxy-2,3-dihydrofuro intermediate, which upon treatment with aqueous hydrochloric acid, cyclizes to the final furo[3,2-c]coumarin in nearly quantitative yields. rsc.org

Table 1: Synthetic Approaches for Furo- and Thieno- Benzopyranone Analogues

| Target Scaffold | Key Reaction Type | Starting Materials | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-7H-Furo[3,2-g] sid.irbenzopyran-7-one | Multi-step classical synthesis | Phloroglucinol, Ethyl propiolate | Various | Not specified | researchgate.net |

| Furo[3,2-c]coumarin | Cyclization | 4-Hydroxycoumarin, Chloroacetaldehyde | K₂CO₃, then HCl | ~Quantitative | rsc.org |

| Benzothieno[3,2-b]benzofurans | Intramolecular Dehydrogenative C–H/O–H Coupling | 2-(Benzothiophen-2-yl)phenols | Copper catalyst | 64-91% | nih.gov |

| Thieno[3,2-b]benzofurans | Intramolecular C–H/C–H Coupling | 3-Aryloxythiophenes | Pd(TFA)₂, AgOAc | Not specified | researchgate.net |

| Thieno[3,2-b]benzofuran Derivatives | Suzuki Coupling & Ullmann C-O Coupling | 2-Bromobenzothiophenes, 2-Hydroxyphenylboronic acids | Pd catalyst, then CuI/1,10-phenanthroline | Up to 70% (overall) | researchgate.net |

Regioselective Synthesis of Substituted Thiopyranone-Fused Systems

Regioselectivity is a critical aspect of synthesizing complex fused heterocyclic systems, ensuring the formation of the desired constitutional isomer. Various methodologies have been developed to control the regiochemical outcome in the synthesis of thiopyranone-fused compounds. researchgate.net

A facile and efficient protocol for the regioselective synthesis of fused thiopyrano[2,3-b]indole-2-carboxylates has been developed using Eaton's reagent (P₂O₅/MeSO₃H) as an inexpensive and readily available catalyst. researchgate.net This method, which proceeds under solvent-free conditions at 80°C, involves the reaction of various acetylenecarboxylates and indoline-2-(3H)-thiones, affording the desired fused indole (B1671886) heterocyclic compounds in good to excellent yields with short reaction times and ease of product isolation. researchgate.net

Another example of regiocontrolled synthesis is the construction of 2-aryl-2H,5H-thiopyrano[2,3-b]thiochromen-5-ones. rsc.org This has been achieved under metal-free conditions through the reaction of 4-hydroxydithiocoumarins and substituted cinnamaldehydes. rsc.org The control of regioselectivity is often influenced by the electronic and steric nature of the substituents on the starting materials as well as the reaction conditions. The synthesis of thiopyran-fused heterocycles is an active area of research, with a focus on developing new synthetic strategies. rsc.org While not a thiopyranone, the regioselective synthesis of pyranone-fused indazoles via ruthenium-catalyzed alkyne insertion demonstrates a relevant strategy where weak coordination of an indazole ring nitrogen to the metal center directs the regiochemical outcome. nih.gov

Table 2: Examples of Regioselective Synthesis of Thiopyranone-Fused Systems

| Fused System | Key Reaction | Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Thiopyrano[2,3-b]indole-2-carboxylates | Intramolecular Friedel-Crafts Acylation | Acetylenecarboxylates, Indoline-2-(3H)-thiones | Eaton's reagent, 80°C, solvent-free | High regioselectivity, short reaction times | researchgate.net |

| 2-Aryl-2H,5H-thiopyrano[2,3-b]thiochromen-5-ones | [4+2] Cycloaddition | 4-Hydroxydithiocoumarins, Substituted cinnamaldehydes | Metal-free | High regioselectivity | rsc.org |

Considerations for Scalable and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic molecules, including thiopyran derivatives, to reduce environmental impact and improve efficiency. sid.irmdpi.com Key considerations for scalable and sustainable synthesis include the use of environmentally benign solvents, catalyst-free or recyclable catalytic systems, energy efficiency, and atom economy.

A significant advancement in the green synthesis of thiopyran derivatives involves the use of water as a solvent. sid.irdorl.net For example, an efficient synthesis of 2H-thiopyran derivatives has been described via a three-component reaction of alkyl propiolate, benzoyl isothiocyanate, and alkyl bromides in the presence of triphenylphosphine (B44618) in water at 80°C without the need for a catalyst. sid.ir This method offers high yields and a simple work-up procedure. sid.ir Similarly, one-pot multicomponent reactions in water have been utilized for the synthesis of functionalized thiopyrans under neutral conditions, again avoiding the need for a catalyst. dorl.net

The development of novel, green catalysts is another cornerstone of sustainable synthesis. MgO nanopowders, prepared via a green biosynthesis method using an extract of Rosmarinus officinalis leaves, have been employed as an efficient and mild catalyst for the synthesis of thiopyrano[4,3-b]pyran derivatives. researchgate.net Solvent-free reaction conditions also represent a major step towards sustainability. The regioselective synthesis of fused thiopyrano[2,3-b]indole-2-carboxylates using Eaton's reagent is conducted under solvent-free conditions, which minimizes waste. researchgate.net Other green techniques applicable to pharmaceutical synthesis include the use of microwave irradiation to reduce reaction times and biocatalysis, which employs enzymes in aqueous media, offering high selectivity and reducing metal contamination. mdpi.com These approaches hold significant potential for the development of scalable and environmentally responsible manufacturing processes for this compound and its analogues.

Table 3: Green Chemistry Approaches in Thiopyran Synthesis

| Green Approach | Specific Method | Advantages | Compounds Synthesized | Reference |

|---|---|---|---|---|

| Green Solvent | Three-component reaction in water | Catalyst-free, high yields, easy work-up | 2H-Thiopyran derivatives | sid.ir |

| Green Catalyst | Biosynthesized MgO nanopowders | Mild conditions, environmentally friendly catalyst preparation | Thiopyrano[4,3-b]pyran derivatives | researchgate.net |

| Solvent-free Synthesis | Reaction with Eaton's reagent | Reduced waste, ease of product isolation | Fused thiopyrano[2,3-b]indole-2-carboxylates | researchgate.net |

| Alternative Energy | Microwave irradiation | Short reaction times, high yields, reduced solvent volume | General heterocyclic compounds | mdpi.com |

| Biocatalysis | Enzymatic catalysis | Use of water as solvent, high selectivity, no metal contamination | General active pharmaceutical ingredients | mdpi.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 7h Thiopyrano 3,2 F Benzofuran 7 One

Photochemistry of 7H-Thiopyrano(3,2-f)benzofuran-7-one

The photochemistry of this compound is anticipated to be largely governed by the thiocarbonyl (C=S) group within the thiopyranone ring, which acts as the principal chromophore.

Photo-Induced Cycloaddition Reactions with Nucleic Acids

Direct studies of photocycloaddition between this compound and nucleic acids have not been reported. However, the known photoreactivity of thioketones suggests a potential for such interactions. Thioketones can function as photosensitizers, promoting the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) within DNA strands upon irradiation. nih.gov This process is typically mediated by the triplet state of the photosensitizer, which transfers its energy to the DNA bases. nih.gov It is plausible that this compound could facilitate similar [2+2] cycloadditions through a triplet energy transfer mechanism.

Analysis of Photoreaction Kinetics and Product Distribution

While specific kinetic and product analyses for this compound are not available, the general photochemical reactions of thioketones offer insight into potential pathways. capes.gov.br Upon UV irradiation, thioketones are known to undergo reactions such as dimerization to form 1,3-dithietanes or cycloaddition with olefins to produce thietanes. capes.gov.br The relative yields of these and other potential products, like disulfides from reduction, would be contingent on specific reaction conditions. capes.gov.br

| Potential Photoreaction | Probable Products | Reference for Analogy |

|---|---|---|

| Dimerization | 1,3-Dithietane derivatives | capes.gov.br |

| Reaction with Olefins | Thietane derivatives | capes.gov.br |

| Reduction | Disulfides | capes.gov.br |

Triplet State Dynamics and Fluorescence Quantum Yield Studies

The photophysical characteristics of this compound are expected to be dominated by its thiocarbonyl group. Thioketones characteristically exhibit very low fluorescence quantum yields and a high efficiency of intersystem crossing to the triplet state. capes.gov.brlibretexts.org This is a consequence of the small energy separation between the first excited singlet (S₁) and triplet (T₁) states, which enhances spin-orbit coupling. libretexts.org The lowest triplet state of thioketones is typically of n,π* character and is often phosphorescent. capes.gov.br It is therefore predicted that photoexcited this compound would efficiently populate its long-lived triplet state, which would then be the precursor for most subsequent photochemical reactions. The fused benzofuran (B130515) ring may modulate these properties, influencing absorption and emission wavelengths. libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Fused System

The reactivity of the this compound scaffold towards substitution reactions is divided between its two main heterocyclic components. The electron-rich nature of the benzofuran ring predisposes it to electrophilic attack, whereas the electron-withdrawing character of the thiopyranone ring makes it a site for nucleophilic attack.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unactivated benzofuran ring is difficult. quimicaorganica.org In contrast, the thiopyranone ring is activated towards nucleophilic attack, particularly at the carbonyl carbon (C7). Furthermore, thiophenes are known to be substantially more reactive towards nucleophiles than corresponding benzene (B151609) systems. uoanbar.edu.iqedurev.in Therefore, nucleophiles are predicted to react preferentially with the thiopyranone portion of the molecule.

| Position on Scaffold | Predicted Reactivity | Rationale | Analogous System Reactivity Reference |

|---|---|---|---|

| C2 (Benzofuran) | Susceptible to Electrophilic Attack | Electron-rich furan (B31954) ring | pixel-online.netuoanbar.edu.iqhw.ac.uk |

| C3 (Benzofuran) | Highly Susceptible to Electrophilic Attack | More nucleophilic position on benzofuran | pixel-online.nethw.ac.uk |

| C7 (Thiopyranone) | Susceptible to Nucleophilic Attack | Electron-deficient carbonyl carbon | General ketone reactivity |

| Thiopyranone Ring | Susceptible to Nucleophilic Attack | Activated by electron-withdrawing groups | uoanbar.edu.iqquimicaorganica.orgedurev.in |

Ring Transformations and Rearrangement Mechanisms

Specific studies on ring transformations and rearrangement mechanisms for the this compound system are not available in the surveyed scientific literature. While rearrangements occurring during the synthesis of benzofuran derivatives mdpi.comnih.govnih.gov and ring-opening reactions of other heterocycles like epoxyketones and dihydropyrans nih.govnih.govmdpi.com are known, these specific pathways have not been reported for the title compound. Elucidation of such reactions would require further dedicated investigation.

Transition-Metal-Catalyzed Transformations of the Thiopyranone-Benzofuran Scaffold

While no transition-metal-catalyzed reactions have been specifically reported for this compound, the extensive research into the functionalization of benzofurans allows for strong predictions of potential synthetic modifications. hw.ac.uknih.govresearchgate.net The C-H bonds of the benzofuran moiety, particularly at the C2 and C3 positions, are prime targets for such transformations. Catalysts based on palladium, rhodium, and copper have been widely used for the arylation, alkylation, and alkenylation of benzofurans. hw.ac.ukrsc.org For example, C2-arylation has been accomplished with palladium catalysis, and C2-alkylation can be achieved using copper catalysts. hw.ac.uk Should a halogenated derivative of this compound be available, it would serve as a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse molecular fragments. rsc.orgacs.org

| Reaction Type | Potential Site | Catalyst/Reagents (by analogy) | Reference for Analogy |

|---|---|---|---|

| C-H Arylation | C2 or C3 | PdCl₂(MeCN)₂ / TEMPO | hw.ac.uk |

| C-H Alkylation | C2 | CuI / TPMA | hw.ac.uk |

| C-H Alkenylation | C3 | Pd(OAc)₂ | rsc.org |

| Cross-Coupling (if halogenated) | Halogenated position | Pd catalysts (e.g., Pd(PPh₃)₄) | rsc.orgacs.org |

Radical Reactions and Oxidative Processes

Comprehensive searches of scientific literature and chemical databases did not yield specific information regarding the radical reactions and oxidative processes of this compound. While research exists on the radical reactions of the broader class of benzofuran derivatives and theoretical studies on the reactivity of isomeric thieno[3,2-b]benzofurans with electrophiles, data directly pertaining to the radical-initiated reactions or oxidative pathways of this compound are not available in the reviewed sources. nih.govnih.gov

General principles of radical chemistry suggest that the thiopyranone and benzofuran rings could be susceptible to radical attack or could participate in electron transfer processes to form radical ions. However, without experimental or computational studies on this specific molecule, any discussion of reaction mechanisms, potential products, or detailed research findings would be speculative.

Similarly, while oxidative processes are a key area of study for many heterocyclic compounds, particularly in the context of metabolism or materials science, specific studies on the oxidation of this compound, including potential sites of oxidation or the stability of resulting products, are not documented in the available literature.

Further experimental investigation is required to elucidate the behavior of this compound under radical and oxidative conditions. Such studies would be essential for understanding its stability, potential for derivatization, and its lifecycle in various chemical and biological systems.

Advanced Spectroscopic and Analytical Methodologies for 7h Thiopyrano 3,2 F Benzofuran 7 One Characterization

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, Column Chromatography)

The purification and assessment of purity for 7H-Thiopyrano(3,2-f)benzofuran-7-one, a fused heterocyclic system, relies on established chromatographic methodologies. These techniques are essential for separating the target compound from starting materials, byproducts, and other impurities generated during its synthesis. The choice of method is dictated by the scale of the separation and the analytical requirements.

Column chromatography is a fundamental and widely applied technique for the preparative purification of benzofuran (B130515) derivatives. caltech.eduyoutube.com For a compound with the structural characteristics of this compound, silica (B1680970) gel is the most common stationary phase due to its efficacy in separating compounds of moderate polarity. caltech.eduyoutube.commdpi.com The separation mechanism is based on the differential adsorption of the mixture's components onto the stationary phase.

A typical column chromatography procedure for a compound analogous to this compound would involve dissolving the crude reaction mixture in a minimum amount of a suitable solvent and loading it onto a pre-packed silica gel column. The separation is then achieved by eluting the column with a mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. caltech.edu A gradient elution, where the proportion of the polar solvent is gradually increased, is frequently employed to effectively separate compounds with varying polarities. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the purified product. rsc.org

For the analytical assessment of purity and the quantification of this compound, Gas Chromatography (GC) is a powerful technique. Given the presence of a sulfur atom in the heterocyclic ring, a Sulfur Chemiluminescence Detector (SCD) is particularly well-suited for this analysis. The SCD offers high selectivity and sensitivity for sulfur-containing compounds, which is advantageous for detecting trace impurities in the final product. thermofisher.comlabrulez.com

In a typical GC-SCD analysis, a small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. For sulfur-containing heterocyclic compounds, a dimethyl polysiloxane stationary phase is often effective. thermofisher.com As the separated components exit the column, they are combusted to form sulfur monoxide (SO), which then reacts with ozone in the detector to produce a chemiluminescent signal that is proportional to the amount of sulfur present. thermofisher.com

For complex mixtures or trace-level analysis, comprehensive two-dimensional gas chromatography (GC×GC) can be employed. This technique provides enhanced separation power by using two columns with different selectivity, which is beneficial for resolving co-eluting peaks that might be present in a standard one-dimensional GC analysis. chromatographyonline.com

Below are tables detailing representative conditions for column chromatography and gas chromatography that would be applicable for the purification and analysis of this compound, based on methodologies used for structurally related compounds.

Table 1: Representative Column Chromatography Conditions for the Purification of Fused Heterocyclic Ketones

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Gradient | Starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

| Typical Application | Purification of synthetic benzofuran derivatives caltech.edursc.org |

Table 2: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Sulfur-Containing Heterocycles

| Parameter | Condition |

| Instrument | Gas Chromatograph with Sulfur Chemiluminescence Detector (GC-SCD) |

| Column | Capillary column with a cross-bonded dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, ramped to 280 °C at 10 °C/min |

| Detector | Sulfur Chemiluminescence Detector (SCD) |

| Rationale | High selectivity and sensitivity for sulfur compounds, suitable for purity assessment thermofisher.comlabrulez.com |

Computational Investigations of this compound Remain Largely Unexplored

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) are routinely employed to model molecular geometry, analyze aromaticity, and predict spectroscopic data like NMR chemical shifts and IR frequencies. Furthermore, computational modeling is instrumental in mapping reaction pathways, characterizing transition states, and simulating complex processes such as photochemical reactions.

However, the application of these sophisticated computational methods to this compound has not been documented in the accessible scientific domain. Consequently, detailed data regarding its molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and predicted spectroscopic signatures are currently unavailable. Similarly, there is no information on the computational modeling of its potential reaction mechanisms or photochemical behavior.

The absence of such fundamental computational data precludes a detailed analysis as outlined in the requested article structure. Further experimental and theoretical research is necessary to build a comprehensive understanding of the chemical and physical properties of this compound.

Computational Chemistry and Theoretical Investigations of 7h Thiopyrano 3,2 F Benzofuran 7 One

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a molecule like 7H-Thiopyrano(3,2-f)benzofuran-7-one, MD simulations would be instrumental in exploring its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological target.

Conformational Analysis: The conformational flexibility of a molecule is a critical determinant of its biological activity and physical properties. For heterocyclic compounds, theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to determine the most stable conformations. mdpi.com For instance, in studies of thiosemicarbazone derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanics calculations was used to elucidate the stable exo-structure of the molecules. mdpi.com A similar approach could be applied to this compound to identify its low-energy conformers. The planarity or non-planarity of the fused ring system, as well as the rotational barriers of any substituent groups, would be key areas of investigation.

Molecular Dynamics in a Biological Context: In the context of drug design, MD simulations can be used to model the interaction of a ligand with its receptor. For example, MD simulations have been used to study the binding of substituted benzimidazole (B57391) derivatives to their target enzymes in Mycobacterium tuberculosis. nih.gov If a biological target for this compound were identified, MD simulations could predict the stability of the ligand-receptor complex, the key interacting residues, and the role of water molecules in the binding site. These simulations provide a dynamic picture of the binding event, which is often more informative than the static view provided by molecular docking.

A hypothetical MD simulation study on this compound could involve the parameters outlined in the table below.

| Parameter | Description | Example Software |

| Force Field | A set of parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules (e.g., water) to simulate physiological conditions. | TIP3P, SPC/E |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | 100 ns - 1 µs |

| Temperature and Pressure | Controlled to mimic physiological or experimental conditions. | 300 K, 1 atm |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. | VMD, GROMACS tools |

Structure-Based Computational Design of this compound Analogues

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design novel, potent, and selective inhibitors. jscimedcentral.com While a specific target for this compound is not established, the general principles of SBDD can be applied to design analogues with potentially enhanced biological activities. The benzofuran (B130515) scaffold is a common feature in many biologically active compounds, and computational methods are frequently used to guide the design of new derivatives. nih.govnih.gov

Lead Optimization: Starting with the core structure of this compound, computational tools can be used to suggest modifications that would improve its binding affinity and selectivity for a hypothetical target. This process often involves:

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a receptor. Studies on benzofuran-1,2,4-triazole scaffolds have used molecular docking to evaluate their binding potential against enzymes like HCV NS5B polymerase. researchgate.net

Fragment-Based Design: Identifying small molecular fragments that can be grown or linked to create a more potent lead compound.

Virtual Screening: Docking large libraries of compounds against a target to identify potential hits.

Designing for Specificity: A key challenge in drug design is to create compounds that are selective for their intended target to minimize off-target effects. Computational methods can aid in designing specificity by identifying unique features of the target's binding site that can be exploited. For example, designing analogues of this compound with substituents that form specific interactions with a target's non-conserved residues could enhance selectivity.

The following table outlines a hypothetical workflow for the structure-based design of this compound analogues.

| Step | Description | Computational Tool |

| 1. Target Identification | Identify a relevant biological target. | N/A (Hypothetical) |

| 2. Binding Site Analysis | Characterize the geometry and properties of the binding pocket. | Pocket-finding algorithms |

| 3. Molecular Docking | Dock the core scaffold and its derivatives into the binding site. | AutoDock, Glide, Surflex-Dock |

| 4. Analogue Design | Modify the scaffold with different functional groups to improve interactions. | Molecular modeling software |

| 5. Affinity Prediction | Estimate the binding free energy of the designed analogues. | MM/PBSA, MM/GBSA |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds, understanding the structural features that are important for activity, and prioritizing compounds for synthesis and testing. rsc.org

Model Development: The development of a QSAR model for this compound analogues would involve the following steps:

Data Set Collection: A dataset of this compound analogues with their corresponding measured biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

Application of QSAR: A validated QSAR model for this compound analogues could be used to:

Predict the activity of virtual compounds before they are synthesized.

Identify the key structural features that influence activity, providing insights for the design of more potent analogues.

Screen large virtual libraries to identify potential lead candidates.

A hypothetical QSAR study on a series of thiophene (B33073) derivatives yielded the following model statistics, illustrating the type of data generated in such an analysis. nih.gov

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.878 | A measure of how well the model fits the training data. |

| Q² (Cross-validated R²) | 0.656 | A measure of the model's internal predictive ability. |

| R²_test (External Validation R²) | > 0.6 | A measure of the model's ability to predict the activity of an external test set. |

QSAR studies on thiazole (B1198619) derivatives have also demonstrated the utility of this approach in identifying promising lead compounds. researchgate.net By applying these well-established computational methodologies, the exploration of this compound and its analogues can be significantly accelerated, leading to the discovery of novel compounds with desired properties.

Structure Activity Relationship Sar Studies and Rational Design of 7h Thiopyrano 3,2 F Benzofuran 7 One Derivatives

Design Principles for Modifying the Benzofuran-Thiopyranone Scaffold

The development of potent and selective modulators based on the 7H-Thiopyrano(3,2-f)benzofuran-7-one scaffold hinges on a deep understanding of how structural modifications influence its physicochemical and pharmacological properties. Rational drug design strategies are employed to systematically alter the core structure and its substituents to optimize biological activity.

Impact of Substituents on Electronic and Steric Properties

The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can influence the reactivity and binding affinity of the molecule. For instance, in the broader class of benzofuran (B130515) derivatives, the addition of halogen atoms such as bromine, chlorine, or fluorine has been shown to significantly enhance anticancer activities. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are favorable interactions with nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of these halogens is also a crucial factor in determining their biological impact. nih.gov

Steric factors, governed by the size and shape of the substituents, play a pivotal role in ensuring a complementary fit within the binding pocket of a target protein. Bulky groups can create steric hindrance, which may be detrimental or beneficial depending on the topology of the active site. Conversely, smaller substituents may be necessary to access confined regions of the binding site.

Bioisosteric and Isosteric Replacements within the Fused System

Bioisosteric and isosteric replacements are powerful tools in medicinal chemistry for fine-tuning the properties of a lead compound. researchgate.net Isosteres are atoms or groups of atoms that have similar size, shape, and electronic configuration, while bioisosteres are those that, when substituted, result in similar biological activity. researchgate.net

Within the this compound system, the replacement of the sulfur atom in the thiopyranone ring with other heteroatoms like oxygen or nitrogen could lead to novel scaffolds with altered pharmacokinetic and pharmacodynamic profiles. Similarly, the furan (B31954) ring's oxygen could be a target for bioisosteric replacement. These modifications can impact factors such as metabolic stability, bioavailability, and target selectivity. researchgate.net The goal of such replacements is often to improve the drug-like properties of the molecule while retaining or enhancing its desired biological activity. researchgate.net

SAR Methodologies for Fused Heterocycles

Systematic Variation of Peripheral Groups

A primary approach in SAR studies involves the systematic variation of substituents on the periphery of the core scaffold. This allows for the exploration of how different functional groups at various positions on the benzofuran and thiopyranone rings influence activity. By keeping the core structure constant and modifying the peripheral groups, researchers can identify key "hot spots" on the molecule where substitutions lead to significant changes in potency or selectivity.

For example, a library of derivatives could be synthesized with a range of substituents at a specific position, varying in their electronic and steric properties (e.g., alkyl, alkoxy, halogen, nitro, amino groups). The biological data from this library would then provide a clear picture of the requirements for optimal activity at that position.

Exploration of Substitution Patterns on the Aromatic Rings

The aromatic benzene (B151609) ring of the benzofuran moiety provides multiple sites for substitution. Exploring different substitution patterns on this ring is a critical aspect of SAR studies. The placement of substituents can dramatically affect the molecule's interaction with its biological target. For instance, a substituent at one position might engage in a crucial hydrogen bond, while the same substituent at a different position might lead to a loss of activity due to an unfavorable steric clash.

Computational methods, such as molecular docking, can be employed to predict the binding modes of different substituted analogs and guide the selection of substitution patterns to be explored synthetically. This rational approach can save significant time and resources compared to a purely empirical screening of all possible substitution patterns.

Synthesis and Characterization of Novel Libraries of this compound Derivatives

The synthesis of diverse libraries of this compound derivatives is essential for comprehensive SAR studies. While specific synthetic routes for this exact scaffold are not extensively reported in publicly available literature, general methods for the synthesis of related benzofuran and thiopyranone systems can be adapted.

The synthesis would likely involve a multi-step sequence, starting from readily available precursors. For example, a common strategy for benzofuran synthesis involves the reaction of a substituted phenol (B47542) with a suitable reagent to form the furan ring. The subsequent annulation of the thiopyranone ring could be achieved through various cyclization reactions.

Once synthesized, each new derivative must be rigorously characterized to confirm its structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed for this purpose.

The following table represents a hypothetical library of this compound derivatives that could be synthesized to explore SAR, along with potential research findings based on the analysis of related compounds.

| Compound ID | R1 | R2 | R3 | R4 | Hypothetical Research Finding |

| TPB-001 | H | H | H | H | Baseline activity of the unsubstituted scaffold. |

| TPB-002 | Cl | H | H | H | Increased activity due to potential halogen bonding. |

| TPB-003 | OCH3 | H | H | H | Moderate activity, suggesting electronic effects are important. |

| TPB-004 | H | Br | H | H | Potent activity, indicating this position is sensitive to substitution. |

| TPB-005 | H | H | NO2 | H | Decreased activity, possibly due to unfavorable steric or electronic effects. |

| TPB-006 | H | H | H | CH3 | Maintained or slightly increased activity, suggesting this position tolerates small alkyl groups. |

This table is for illustrative purposes and does not represent actual experimental data for the specified compounds.

The systematic synthesis and biological evaluation of such libraries are crucial for building a comprehensive SAR model for the this compound scaffold, which will ultimately guide the design of more potent and selective therapeutic agents.

Correlation of Structural Features with Photoreactivity Profiles

The photoreactivity of heterocyclic compounds like this compound is intrinsically linked to their electronic and structural properties. The fusion of the benzofuran and thiopyranone ring systems creates a unique conjugated system that can be systematically modified to tune its interaction with light.

Key Structural Features Influencing Photoreactivity:

Substitution on the Benzofuran and Thiopyranone Rings: The position and nature of substituents can significantly alter the photoreactive properties. Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -CN) can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org For instance, in related benzofuran systems, attaching a methyl group to an amino substituent can cause a batochromic (red) shift in the absorption spectrum. nih.gov

Nature of the Heteroatoms: The presence of both oxygen in the furan ring and sulfur in the thiopyranone ring influences the electron distribution and the energy of the molecular orbitals. The sulfur atom, being larger and more polarizable than oxygen, can impact the triplet state properties, which is often crucial for photochemical reactions.

Planarity and Rigidity of the Fused System: The rigid, planar structure of the core scaffold generally favors fluorescence with high quantum yields. Modifications that enhance or disrupt this planarity can be used to switch photophysical properties on or off.

Hypothetical Photoreactivity Tuning:

Based on general principles observed in similar heterocyclic systems, the following correlations can be proposed for this compound derivatives:

| Structural Modification | Expected Effect on Photoreactivity | Rationale |

| Introduction of an electron-donating group (e.g., -NH₂) on the benzene ring | Red-shift in absorption and emission spectra; potential increase in fluorescence quantum yield. | Enhanced intramolecular charge transfer from the donor to the electron-accepting thiopyranone carbonyl group. |

| Introduction of an electron-withdrawing group (e.g., -NO₂) on the benzene ring | Blue-shift in absorption and emission spectra; potential for phosphorescence or intersystem crossing. | Alteration of the energy levels of the frontier molecular orbitals, potentially favoring non-radiative decay pathways. |

| Substitution at the C2 or C3 position of the furan ring | Disruption of conjugation, leading to changes in absorption and emission wavelengths. | Steric hindrance can alter the planarity of the molecule, affecting the extent of π-electron delocalization. |

| Modification of the thiopyranone ring | Changes in the triplet state lifetime and reactivity. | The sulfur atom can participate in intersystem crossing, and modifications to the ring can influence this process. |

This table is generated based on established principles in photochemistry and may not represent experimentally verified data for this specific compound.

Development of Molecular Probes for Target Interaction Studies

The development of molecular probes from novel scaffolds is a burgeoning area of research, enabling the visualization and study of biological processes at the molecular level. rsc.org The this compound core, with its inherent fluorescence potential, represents a promising starting point for the design of targeted molecular probes. nih.gov

The general strategy for developing a molecular probe involves three key components: a fluorophore (the signaling unit), a recognition unit (for target binding), and a linker. In the case of this compound, the core structure would serve as the fluorophore.

Rational Design of Probes:

The design of molecular probes often relies on modulating the fluorescence properties of the core structure upon binding to a specific target. mdpi.com This can be achieved through several mechanisms, including:

Photoinduced Electron Transfer (PeT): A quencher group is attached to the fluorophore via a linker. Upon binding of the target to the recognition site, the quenching is suppressed, leading to a "turn-on" fluorescence signal.

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore are altered upon target binding, leading to a shift in the emission wavelength (ratiometric sensing). rsc.org

Förster Resonance Energy Transfer (FRET): Two fluorophores, a donor and an acceptor, are incorporated into the probe. Target binding induces a conformational change that alters the distance between the two, resulting in a change in the FRET efficiency. nih.gov

Potential Applications in Probe Development:

| Target Class | Proposed Probe Design Strategy | Example Recognition Moiety |

| Thiols (e.g., Glutathione) | "Turn-on" fluorescence via cleavage of a quencher. | A dinitrophenyl ether group that is cleaved by thiols. |

| Metal Ions (e.g., Cu²⁺) | Fluorescence quenching upon coordination. | A chelating group like a crown ether or a dipicolylamine (DPA) ligand. |

| Enzymes | Substrate-based "turn-on" probe. | An ester or amide linkage that is cleaved by a specific hydrolase, releasing the fluorescent core. |

| Specific Proteins | Covalent labeling of active site residues. | A reactive group like a maleimide (B117702) or an iodoacetamide (B48618) that can form a covalent bond with cysteine residues. thermofisher.com |

This table presents hypothetical probe designs based on established chemical principles and does not represent existing molecular probes based on this compound.

The synthesis of such probes would involve the chemical modification of the this compound scaffold to introduce the desired recognition units and linkers. The resulting derivatives would then be evaluated for their selectivity and sensitivity towards the intended target, both in vitro and in cellular imaging applications. The unique photophysical properties of the thiopyranobenzofuran core could offer advantages in terms of Stokes shift, quantum yield, and photostability compared to more conventional fluorophores.

Future Perspectives and Emerging Research Directions for 7h Thiopyrano 3,2 F Benzofuran 7 One

Innovations in Synthetic Methodologies (e.g., C-H Activation, Photoredox Catalysis)

The development of efficient and sustainable synthetic methods is paramount for the broader application of 7H-Thiopyrano(3,2-f)benzofuran-7-one and its derivatives. Future research will likely focus on moving beyond classical synthetic approaches towards more atom-economical and environmentally benign strategies.

C-H Activation: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more direct route to complex molecules. rsc.orgmdpi.com For the synthesis of this compound derivatives, C-H activation strategies could be envisioned for the direct arylation or alkylation of the benzofuran (B130515) or thiopyran rings. For instance, palladium-catalyzed C-H activation could enable the introduction of various substituents at specific positions, bypassing the need for pre-functionalized starting materials. mdpi.comrsc.org This approach would not only streamline the synthesis but also open up avenues for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild reaction conditions. mdpi.comnih.govnih.gov The application of photoredox catalysis to the synthesis of this compound could lead to the development of new cyclization strategies or the introduction of functional groups that are difficult to install using traditional methods. For example, a photoredox-mediated radical cyclization could be a viable route to construct the fused ring system. researchgate.netresearchgate.net Furthermore, the late-stage functionalization of the this compound core using photoredox catalysis could provide rapid access to a wide array of derivatives.

Advancements in Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold could have profound implications for its biological activity. Future research is expected to focus on the development of stereoselective methods to access enantiomerically pure derivatives.

Asymmetric synthesis of thiopyran-fused heterocycles has been achieved using chiral catalysts based on thiourea, proline, and metal complexes. rsc.orgresearchgate.net These methodologies could be adapted for the enantioselective synthesis of this compound derivatives. For instance, an organocatalytic asymmetric Michael addition could be employed to set a key stereocenter in a precursor, which is then cyclized to form the chiral thiopyran ring. A sulfa-Michael/aldol/lactonization cascade reaction has been successfully used to construct other chiral fused thiochromanes with high stereoselectivity. scispace.com A similar strategy could be envisioned for the target molecule. The development of such methods would be crucial for investigating the stereochemical requirements for biological activity and for the development of chiral drugs.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the discovery and development of new molecules. researchgate.netresearchgate.net In the context of this compound, these computational tools can be leveraged in several ways.

Compound Design: Generative models and other machine learning algorithms can be trained on existing databases of bioactive molecules to design novel this compound derivatives with desired properties. ewadirect.comyoutube.comyoutube.comyoutube.com By learning the complex relationships between chemical structure and biological activity, these models can propose new compounds with a higher probability of being active, thus reducing the time and cost of drug discovery.

Synthesis Prediction: Retrosynthesis prediction tools powered by AI can assist chemists in designing efficient synthetic routes to novel this compound analogues. researchgate.net These tools can analyze the target molecule and suggest a sequence of reactions to synthesize it from commercially available starting materials, potentially identifying more efficient or novel synthetic pathways that a human chemist might overlook.

Exploration of Novel Reaction Environments (e.g., Microfluidics, Mechanochemistry)

Moving beyond traditional batch chemistry, the exploration of novel reaction environments can offer significant advantages in terms of reaction efficiency, safety, and scalability.

Microfluidics: Continuous flow chemistry, performed in microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. researchgate.netnih.gov The synthesis of this compound and its derivatives in microfluidic systems could enable the rapid optimization of reaction conditions and facilitate a safer handling of hazardous reagents. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds. researchgate.net

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding or milling, often proceeds in the absence of solvents, making it an environmentally friendly alternative to traditional solution-phase chemistry. nih.gov The application of mechanochemistry to the synthesis of the this compound scaffold could lead to the discovery of new reaction pathways and the formation of products that are inaccessible in solution. rsc.org

Multidisciplinary Research Bridging Organic Synthesis and Physical Organic Chemistry

A deeper understanding of the electronic and structural properties of this compound is crucial for the rational design of new derivatives with tailored functionalities. Future research should foster a closer collaboration between synthetic organic chemists and physical organic chemists. The development of innovative synthetic methodologies, as described above, will enable the preparation of a wide range of derivatives. These compounds can then be subjected to detailed physical organic studies, including spectroscopic, electrochemical, and computational analyses, to elucidate structure-property and structure-reactivity relationships. This synergistic approach will provide valuable insights into the fundamental nature of the this compound system and guide the design of future generations of compounds.

Untapped Reactivity Profiles and Transformational Pathways

The unique arrangement of the thiopyran and benzofuran rings in this compound suggests a rich and largely unexplored reactivity profile. Future investigations could focus on uncovering novel transformations of this heterocyclic core. For instance, the thiopyran ring could be a substrate for various sulfur-specific reactions, such as oxidation or desulfurization, leading to new classes of compounds. The lactone functionality within the thiopyranone ring also presents opportunities for ring-opening reactions to generate highly functionalized linear precursors. Furthermore, cycloaddition reactions involving the electron-rich benzofuran or the electron-deficient thiopyranone could provide access to complex polycyclic architectures. mdpi.com A recent review highlights various synthetic routes for thiopyran-fused heterocycles, which can serve as a foundation for exploring new reaction pathways. rsc.orgresearchgate.netdntb.gov.ua

Q & A

Q. What regulatory frameworks govern the use of 7H-Thiopyrano[3,2-f]benzofuran-7-one in preclinical research?

- Methodological Answer : Compliance with TSCA (for U.S. labs) and REACH (EU) is mandatory. For animal studies, follow OECD 423 (acute oral toxicity) and ICH M7 (mutagenicity assessment). Document synthesis pathways and impurity profiles per FDA guidance on botanical drug development, especially for plant-derived analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.